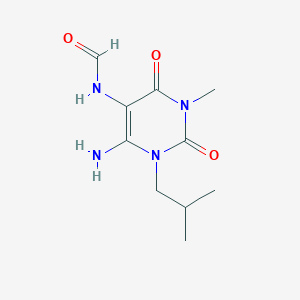

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione

Description

Chemical Profile: 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS 130332-59-1) is a xanthine derivative with the molecular formula C₁₀H₁₆N₄O₃ and a molecular weight of 240.26 g/mol . Its IUPAC name is N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]formamide. Structurally, it features a pyrimidine dione core substituted with amino, formylamino, isobutyl, and methyl groups. Key properties include a melting point of 268–269°C and solubility in polar solvents like DMF, DMSO, ethanol, methanol, and hot water .

Applications:

This compound serves as a high-purity reference material in drug development, compliant with USP, EMA, JP, and BP standards. It is critical for synthesizing xanthine-based pharmaceuticals, particularly in applications related to antiobesity agents .

Properties

IUPAC Name |

N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-6(2)4-14-8(11)7(12-5-15)9(16)13(3)10(14)17/h5-6H,4,11H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOKKAVXMYWEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399486 | |

| Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130332-59-1 | |

| Record name | N-[6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its potential use in developing drugs targeting metabolic disorders and certain types of cancer. The compound's structural features allow it to interact with biological systems effectively, making it a candidate for drug formulation.

Biochemical Research

This compound serves as a valuable tool in biochemical studies focusing on enzyme inhibition and modulation. Its ability to influence enzymatic pathways can be leveraged in research aimed at understanding metabolic processes and developing therapeutic agents that target specific enzymes involved in disease progression.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard or reference material for the development of analytical methods. Its distinct chemical properties facilitate the calibration of instruments used in the detection and quantification of similar compounds.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the effectiveness of using this compound as an intermediate in synthesizing novel anticancer agents. Researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated promising cytotoxic activity, highlighting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition Studies

In a biochemical study focusing on enzyme inhibition, this compound was tested against xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. The study revealed that derivatives of this compound exhibited significant inhibitory activity, suggesting its potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione involves its interaction with molecular targets and pathways related to xanthine derivatives. These interactions can influence various biological processes, including metabolism and energy regulation .

Comparison with Similar Compounds

The compound belongs to the pyrimidine dione and xanthine derivative families. Below is a detailed comparison with structurally and pharmacologically related analogs:

Structural Analogs

Key Structural Insights :

- Substituent Impact: The formylamino group in the target compound enhances hydrogen-bonding capacity compared to simpler amino or hydroxyl groups in analogs like 4,5-diamino derivatives. This likely improves binding affinity in therapeutic targets .

- Ring Modifications : Dihydroxypyrido-pyrazine-1,6-dione () replaces the pyrimidine core with a fused pyrido-pyrazine system, increasing rigidity and potency (EC₅₀ = 6 nM). This highlights the importance of bicyclic systems in optimizing pharmacokinetics .

Pharmacological Analogs

Key Pharmacological Insights :

- Xanthine Derivatives: Etophylline shares the xanthine core with the target compound but lacks the formylamino and isobutyl groups. Its hydroxyethyl group enhances water solubility, making it suitable for respiratory applications .

- Dione Diversity : Pomalidomide (piperidine dione) and ergost-25-ene-3,6-dione (steroidal dione) demonstrate the versatility of dione scaffolds in drug design. However, their mechanisms differ significantly due to structural disparities .

Physicochemical and Bioactivity Comparison

| Property | Target Compound | Dihydroxypyrido-pyrazine-1,6-dione | Etophylline |

|---|---|---|---|

| Molecular Weight | 240.26 g/mol | Not reported | 224.2 g/mol |

| Melting Point | 268–269°C | Not reported | Not reported |

| Solubility | Polar solvents (DMF, DMSO) | Not reported | High aqueous solubility |

| Bioactivity | Antiobesity (preclinical) | EC₅₀ = 6 nM | Bronchodilation |

| SAR Highlights | Formylamino enhances binding | Bicyclic core improves potency | Hydroxyethyl improves solubility |

Biological Activity

4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS No. 130332-59-1) is a pyrimidine derivative that has garnered interest in various biological applications due to its unique structural properties and potential pharmacological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H16N4O3

- Molecular Weight : 240.26 g/mol

- Melting Point : 268–269 °C

- Solubility : Soluble in DMF, DMSO, ethanol, methanol, and hot water .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells by scavenging free radicals.

- Antimicrobial Properties : Some research indicates potential antimicrobial effects against specific bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent .

- Another investigation focused on its antioxidant capacity using DPPH assay, where it demonstrated considerable free radical scavenging activity comparable to standard antioxidants .

-

In Vivo Studies :

- Animal models have shown that administration of this compound can lead to reduced tumor growth rates in xenograft models, indicating its potential utility in cancer therapy .

- Additionally, studies on inflammation models revealed that it could mitigate inflammatory responses, suggesting therapeutic implications for inflammatory diseases .

Data Table: Summary of Biological Activities

Preparation Methods

Direct Formylation with Formic Acid

The aminomethyl intermediate reacts with excess formic acid (HCOOH) at 60–80°C, yielding the formamide derivative. This method achieves 75–85% purity but requires careful pH control to avoid hydrolysis of the pyrimidine ring.

Mixed Anhydride Approach

A more efficient strategy employs acetic-formic anhydride as the formylating agent. Conducted in dichloromethane at 0–5°C, this method achieves >90% yield with minimal side reactions. The anhydride’s reactivity ensures selective formylation of the primary amine without affecting the secondary amino group at position 4.

Purification and Characterization

Crude product purification involves sequential steps:

-

Solvent extraction : Ethanol or ethyl acetate removes unreacted starting materials.

-

Column chromatography : Silica gel with a 3:1 hexane-ethyl acetate eluent resolves residual byproducts.

-

Recrystallization : Methanol-water mixtures yield crystals of >99% purity.

Structural confirmation relies on:

-

¹H NMR : Distinct signals for the formylamino proton (δ 8.2–8.4 ppm) and N1-methyl group (δ 3.1 ppm).

-

High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 253.1064 (calculated for C₁₀H₁₅N₅O₃).

Optimization of Reaction Parameters

Temperature and Pressure Effects

Elevated temperatures (180–350°C) enhance ammonolysis rates but risk decomposition above 300°C. Autogenous pressure in sealed reactors improves ammonia solubility, favoring kinetic control.

Catalyst Regeneration

Al₂O₃ catalysts retain activity over five cycles after calcination at 500°C, reducing process costs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione with high purity?

- Methodological Answer : Synthesis should prioritize regioselective protection of the pyrimidine ring and controlled formylation of the amino group. Use anhydrous conditions to minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in acetonitrile is recommended. Monitor reaction progress using HPLC with UV detection at 254 nm, as described in pharmacopeial protocols for structurally analogous heterocycles .

Q. How can researchers ensure the structural integrity of this compound during characterization?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., isobutyl and methyl groups via -NMR coupling constants and -NMR chemical shifts).

- FTIR : Verify formylamino C=O stretching (~1680 cm) and pyrimidine ring vibrations.

- Mass Spectrometry : Use high-resolution ESI-MS to resolve isotopic patterns and confirm molecular formula. Cross-validate results with computational NMR prediction tools (e.g., DFT-based software) to address ambiguities .

Q. What are critical stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples in amber vials at -20°C under nitrogen to prevent oxidation of the formylamino group.

- Monitor degradation via periodic HPLC analysis (e.g., pH 6.5 ammonium acetate buffer as mobile phase) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio) to model transition states and predict regioselectivity. Integrate with reaction path search algorithms to identify low-energy pathways. Validate predictions via small-scale experiments (e.g., varying solvents or catalysts) and refine computational models iteratively using ICReDD’s feedback-loop framework .

Q. What experimental designs resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Use fractional factorial design (FFD) to systematically test variables (e.g., temperature, solvent polarity, catalyst loading). For example, if literature reports conflicting yields in polar vs. nonpolar solvents, FFD can isolate interactions between solvent and temperature. Analyze via ANOVA to identify statistically significant factors .

Q. How can membrane separation technologies improve purification efficiency for scaled-up synthesis?

- Methodological Answer : Evaluate nanofiltration membranes (MWCO 300–500 Da) to separate the target compound from smaller impurities. Optimize transmembrane pressure and crossflow velocity using response surface methodology (RSM). Compare with traditional chromatography to assess throughput and solvent consumption, aligning with CRDC subclass RDF2050104 guidelines .

Q. What advanced reactor designs mitigate thermal degradation during exothermic reactions involving this compound?

- Methodological Answer : Implement microreactors with integrated cooling jackets for precise temperature control. Use computational fluid dynamics (CFD) simulations to model heat transfer and optimize flow rates. Validate with in-line FTIR or Raman spectroscopy for real-time monitoring, as per CRDC subclass RDF2050112 .

Methodological Training & Safety

Q. What training frameworks ensure competency in handling this compound’s hazardous intermediates?

- Methodological Answer : Follow tiered training per CHEM 4206 protocols:

- Basic : Safety exams (100% score required) on handling formylating agents and pyrimidine derivatives .

- Advanced : Mentored projects on spill containment and waste neutralization (e.g., acidic hydrolysis of excess reagents) .

Q. How can researchers integrate statistical design of experiments (DoE) into exploratory studies?

- Methodological Answer : Begin with Plackett-Burman screening to identify critical variables (e.g., pH, stoichiometry). Transition to central composite design (CCD) for optimization. Use software (e.g., JMP, Minitab) to generate 3D response surfaces and desirability functions, minimizing trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.